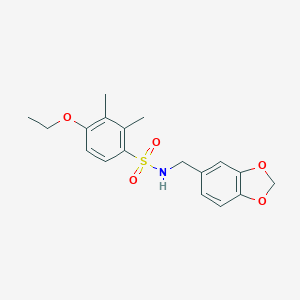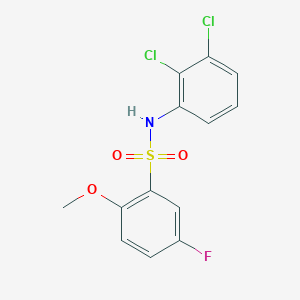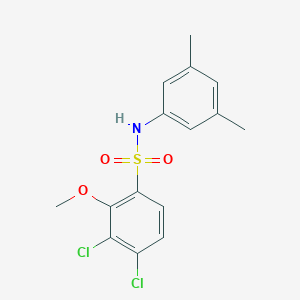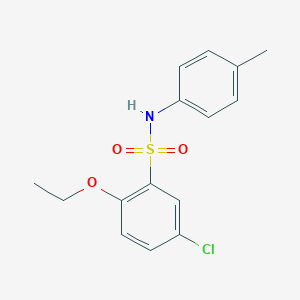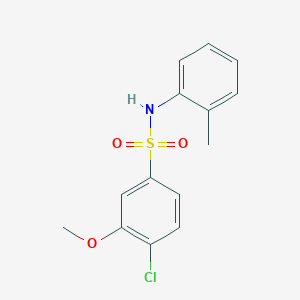![molecular formula C12H13BrN2O3S B288431 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether, also known as BISEE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BISEE is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether involves its interaction with HSP90, which is a chaperone protein that plays a crucial role in the folding and stabilization of various proteins involved in cell growth and survival. This compound binds to the ATP-binding site of HSP90, thereby inhibiting its function and leading to the degradation of its client proteins. This results in the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been studied for its effects on the immune system and has been shown to modulate the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether in lab experiments include its specificity for HSP90, which makes it a potent inhibitor of cancer cell growth. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Direcciones Futuras
For research on 2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether include the development of more efficient synthesis methods, the study of its efficacy in vivo, and the identification of its potential applications in other fields of scientific research. Additionally, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
Métodos De Síntesis
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether can be synthesized using various methods, including the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl chloride in the presence of a base. The resulting compound is then reduced using a suitable reducing agent to obtain this compound. Other methods of synthesis include the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl azide or the reaction between 2-bromo-5-nitrophenyl ethyl ether and 2-methyl-1H-imidazole-1-sulfonyl hydrazine.
Aplicaciones Científicas De Investigación
2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting the heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the proliferation of breast cancer cells and induce apoptosis in prostate cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.
Propiedades
Fórmula molecular |
C12H13BrN2O3S |
|---|---|
Peso molecular |
345.21 g/mol |
Nombre IUPAC |
1-(4-bromo-3-ethoxyphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C12H13BrN2O3S/c1-3-18-12-8-10(4-5-11(12)13)19(16,17)15-7-6-14-9(15)2/h4-8H,3H2,1-2H3 |
Clave InChI |
XXBMZCFLYIAQBW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Br |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









